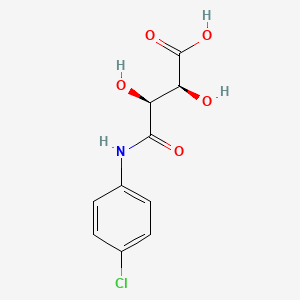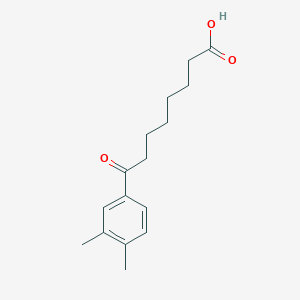
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid
Descripción general
Descripción
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid , also known as 3,4-dimethylphenylboronic acid , is an organic compound with the molecular formula C₈H₁₁BO₂ . It belongs to the class of boron reagents commonly used in organic synthesis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions . The compound features a boronic acid functional group attached to an octanoic acid backbone.
Synthesis Analysis
The synthesis of 3,4-dimethylphenylboronic acid involves the condensation reaction between the corresponding boronic acid and 1,8-diaminonaphthalene . Water is azeotropically removed during this process, typically using toluene as the solvent . Additionally, solid-state synthesis via ball-milling at low temperatures has been demonstrated .
Molecular Structure Analysis
The molecular structure of 3,4-dimethylphenylboronic acid consists of an aromatic ring (3,4-dimethylphenyl) attached to a boronic acid group. The boron atom is directly bonded to the phenyl ring, forming a stable B–C bond . The compound’s three-dimensional arrangement influences its reactivity and interactions in chemical reactions.
Chemical Reactions Analysis
Suzuki–Miyaura (SM) Coupling : 3,4-dimethylphenylboronic acid is a key reagent in SM cross-coupling reactions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves the transfer of nucleophilic organic groups from boron to palladium . This versatile reaction allows the formation of carbon–carbon bonds under mild conditions.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Overview
The compound 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is an intriguing subject of study within the realm of organic chemistry and its applications in various scientific research fields. While direct studies on this specific compound are limited, research on related compounds provides valuable insights into potential applications and the broader context of its chemical class.
Analytical Methods in Food and Environmental Studies
Research on phthalate esters, closely related in structure to 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid, emphasizes the development of advanced analytical methods for detecting these compounds in food and environmental samples. These methods, including solid-phase microextraction and chromatographic techniques, offer a framework for studying the presence and impact of similar compounds in various matrices, highlighting their relevance in food safety and environmental monitoring (Harunarashid, Lim, & Harunsani, 2017).
Biocatalyst Inhibition Studies
Studies on carboxylic acids, including compounds structurally akin to 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid, have elucidated their role as inhibitors in biocatalytic processes. This research is pivotal in understanding how such compounds can influence microbial activity, with implications for biotechnology and industrial microbiology. The insights from these studies can guide the development of more robust microbial strains for various industrial applications (Jarboe, Royce, & Liu, 2013).
Material Science and Thermoelectric Performance
In the field of materials science, research on polymeric materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), offers insights into the modification and enhancement of thermoelectric performance. These studies highlight the potential of certain chemical treatments and doping strategies to improve the electrical conductivity and overall performance of polymeric materials, which could be relevant for the development of new materials based on 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid or its derivatives (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Environmental Toxicology and Risk Assessment
Research on dimethylarsinic acid (DMA), which shares a similar methylation pattern to 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid, underscores the importance of understanding the toxicological properties and potential carcinogenic risks of methylated organic compounds. These studies contribute to environmental risk assessments and the development of safety standards for chemicals released into the environment (Kenyon & Hughes, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
8-(3,4-dimethylphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-10-14(11-13(12)2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNRLMOGYMXCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645274 | |
| Record name | 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |
CAS RN |
898765-12-3 | |
| Record name | 3,4-Dimethyl-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Cyclopentyloxy)phenyl]boronic acid](/img/structure/B3024966.png)

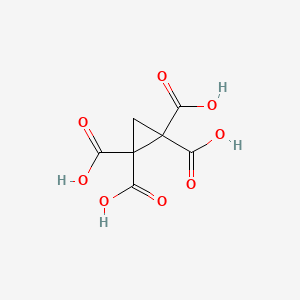

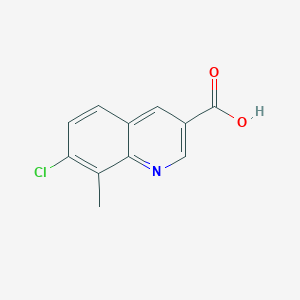

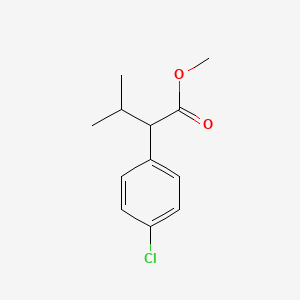
![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)
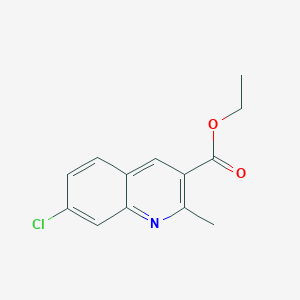
![[(1-Cyclopentylpiperidin-3-yl)methyl]amine](/img/structure/B3024983.png)

